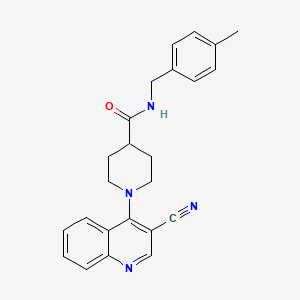

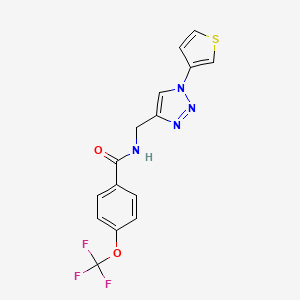

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(trifluoromethoxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

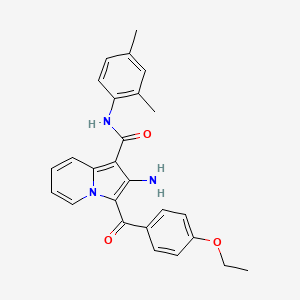

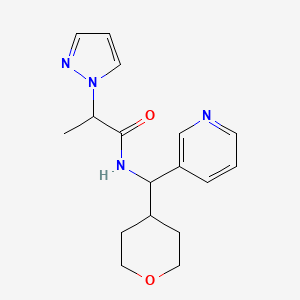

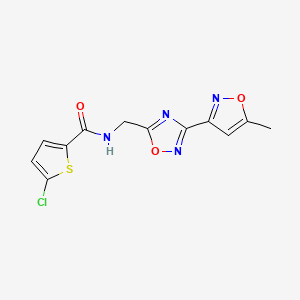

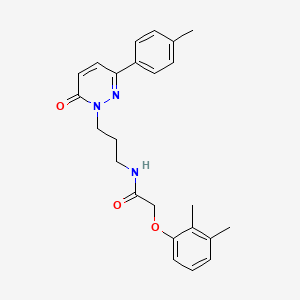

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a thiophen-3-yl group and a 1H-1,2,3-triazol-4-yl group, both of which are heterocyclic compounds (compounds that contain a ring structure containing atoms of at least two different elements). The compound also has a trifluoromethoxy group attached to the benzene ring, which could potentially influence its reactivity and properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a suitable benzamide derivative with a thiophen-3-yl-1H-1,2,3-triazol-4-ylmethyl moiety. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains several functional groups. These include an amide group, a benzene ring, a thiophene ring, a triazole ring, and a trifluoromethoxy group. Each of these groups contributes to the overall properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the amide group might undergo hydrolysis under acidic or basic conditions, while the benzene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzene ring might make it relatively nonpolar and lipophilic, while the amide group could form hydrogen bonds, influencing its solubility .Scientific Research Applications

Synthesis and Chemical Applications

N-(1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a compound that can be synthesized through various chemical reactions. One such method involves the copper-catalyzed intramolecular cyclization of substituted 1-acyl-3-(2-bromophenyl)thioureas, yielding a variety of N-benzothiazol-2-yl-amides under mild conditions (Wang et al., 2008). Additionally, N-(thiazol-2-yl)benzamide derivatives, closely related to the compound , have been explored for their gelation behavior with the aim of understanding the role of methyl functionality and non-covalent interactions in such processes (Yadav & Ballabh, 2020).

Antimicrobial and Anticancer Properties

Compounds with similar structures have shown potential in various biomedical applications. For instance, novel 1,2,4-triazole derivatives, which include similar benzamide structures, have demonstrated antimicrobial activities (Mange et al., 2013). Additionally, acylthioureas with similar benzamide components have been synthesized and tested for their anti-pathogenic activity, showing promise in the development of novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Moreover, N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, a related class of compounds, have been evaluated for their anticancer activity against various cancer cell lines, showing moderate to excellent efficacy (Ravinaik et al., 2021).

Analytical and Structural Studies

In analytical chemistry, such compounds have been used in the study of nonaqueous capillary electrophoresis for separation of related substances (Ye et al., 2012). Additionally, structural analysis of similar benzamide derivatives has been conducted using various methods like X-ray crystallography, providing insights into their molecular configurations (Sharma et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(1-thiophen-3-yltriazol-4-yl)methyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4O2S/c16-15(17,18)24-13-3-1-10(2-4-13)14(23)19-7-11-8-22(21-20-11)12-5-6-25-9-12/h1-6,8-9H,7H2,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUGSSJFMTWWFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC2=CN(N=N2)C3=CSC=C3)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-3-[[methoxy(methylsulfanyl)phosphoryl]sulfanylmethyl]-1,3,4-thiadiazol-2-one](/img/structure/B2386114.png)

![1-phenyl-5-(1H-pyrrol-1-yl)-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2386120.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2386126.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2386129.png)